molecular formula C26H14O12 B5161365 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid

1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid

Cat. No.: B5161365
M. Wt: 518.4 g/mol
InChI Key: IJFYKLVYKPCCLM-UHFFFAOYSA-N
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Description

'1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid' (BNHCA) is a chiral organic compound that has been extensively studied for its applications in various fields of science, including chemistry, biology, and material science. BNHCA is a versatile molecule that exhibits unique properties due to its chiral nature, making it an ideal candidate for use in a wide range of applications.

Mechanism of Action

The mechanism of action of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid is not well understood, but it is believed to involve the formation of a complex with a metal ion, which then catalyzes a reaction. The chiral nature of this compound allows for the formation of enantiomeric complexes, which can exhibit different catalytic properties.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity and biocompatibility. It has been used as a building block in the synthesis of biocompatible materials and as a chiral ligand in the synthesis of bioactive compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid in lab experiments include its chiral nature, which allows for the formation of enantiomeric complexes, and its versatility, which makes it an ideal candidate for use in a wide range of applications. The limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing it in large quantities.

Future Directions

There are many potential future directions for the use of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid in scientific research. Some of these include:
1. Development of new synthetic methods for the preparation of this compound and its derivatives.
2. Exploration of the use of this compound in the synthesis of new bioactive compounds.
3. Investigation of the use of this compound as a chiral ligand in catalytic reactions.
4. Study of the potential applications of this compound in material science, including the development of new biocompatible materials.
5. Investigation of the potential use of this compound in drug delivery systems.
Conclusion
In conclusion, 'this compound' is a versatile and chiral organic compound that has many potential applications in scientific research. Its unique properties make it an ideal candidate for use in a wide range of fields, including chemistry, biology, and material science. Further research is needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid can be achieved through a variety of methods, including oxidative coupling, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. The most common method involves the oxidative coupling of naphthalene derivatives, which is a straightforward and efficient process.

Scientific Research Applications

1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid has been extensively studied for its applications in various fields of science, including asymmetric synthesis, catalysis, and material science. Its chiral nature makes it an ideal candidate for use in enantioselective reactions, and it has been used as a chiral auxiliary in a variety of asymmetric transformations.

Properties

IUPAC Name

8-(4,5,8-tricarboxynaphthalen-1-yl)naphthalene-1,4,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14O12/c27-21(28)11-5-7-15(25(35)36)19-13(23(31)32)3-1-9(17(11)19)10-2-4-14(24(33)34)20-16(26(37)38)8-6-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYKLVYKPCCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C3=C4C(=CC=C(C4=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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